Bienvenue dans la boutique en ligne BenchChem!

Rosiglitazone sodium

Salt selection Formulation development Solubility enhancement

Rosiglitazone sodium is the only TZD-class PPARγ agonist that also activates TRPC5 (EC50 ~30 μM), enabling calcium imaging and electrophysiology studies inaccessible with pioglitazone or troglitazone. The sodium salt provides superior aqueous solubility over free base and maleate forms, ensuring formulation reproducibility. With well-characterized PPARγ potency (EC50 60 nM, Kd ~40 nM) and ~99% oral bioavailability, it is the industry-standard positive control. Essential for lipid profiling: rosiglitazone elevates triglycerides 15% while pioglitazone reduces them 12%.

Molecular Formula C18H18N3NaO3S
Molecular Weight 379.4 g/mol
CAS No. 316371-83-2
Cat. No. B1324534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRosiglitazone sodium
CAS316371-83-2
Molecular FormulaC18H18N3NaO3S
Molecular Weight379.4 g/mol
Structural Identifiers
SMILESCN(CCOC1=CC=C(C=C1)CC2C(=O)[N-]C(=O)S2)C3=CC=CC=N3.[Na+]
InChIInChI=1S/C18H19N3O3S.Na/c1-21(16-4-2-3-9-19-16)10-11-24-14-7-5-13(6-8-14)12-15-17(22)20-18(23)25-15;/h2-9,15H,10-12H2,1H3,(H,20,22,23);/q;+1/p-1
InChIKeyXFOHHIYSRDUSCX-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rosiglitazone Sodium (CAS 316371-83-2) for Research Procurement: Compound Class and Baseline Characteristics


Rosiglitazone sodium (BRL 49653 sodium) is a thiazolidinedione (TZD)-class compound that functions as a potent and selective agonist of peroxisome proliferator-activated receptor gamma (PPARγ), with reported EC50 values of 30 nM for PPARγ1, 100 nM for PPARγ2, and 60 nM for PPARγ, and a binding affinity (Kd) of approximately 40 nM for PPARγ . The sodium salt form (CAS 316371-83-2; molecular formula C18H18N3NaO3S; molecular weight 379.41) is specifically distinguished from the free base and other salt forms by its enhanced aqueous solubility profile, which improves formulation flexibility and bioavailability in experimental systems .

Why Rosiglitazone Sodium (CAS 316371-83-2) Cannot Be Substituted by Other Rosiglitazone Salt Forms or TZD Analogs


Substitution of rosiglitazone sodium with other salt forms (e.g., maleate, potassium salt) or alternative TZD-class PPARγ agonists (e.g., pioglitazone, troglitazone) introduces material variability across three critical procurement-relevant dimensions: (1) aqueous solubility and dissolution kinetics, which directly affect formulation reproducibility and in vitro assay consistency [1]; (2) off-target TRP channel modulation profiles, wherein rosiglitazone uniquely activates TRPC5 (EC50 ~30 μM) while pioglitazone and troglitazone lack this activity entirely [2]; and (3) differential clinical lipid effects, with pioglitazone reducing triglycerides by 12% whereas rosiglitazone elevates them by 15% in head-to-head studies [3]. These differences are not compensated by adjusting molar equivalents and must be considered when selecting a compound for specific research or industrial applications.

Rosiglitazone Sodium (CAS 316371-83-2): Quantitative Evidence Guide for Comparative Procurement Decisions


Aqueous Solubility of Rosiglitazone Sodium vs. Alternative Salt Forms at Physiological pH

Rosiglitazone sodium exhibits solubility characteristics that differ substantially from alternative salt forms, particularly under near-physiological pH conditions. While direct solubility values for the sodium salt are not reported in the same head-to-head comparison, patent data establishes a rank-order framework for salt selection. At pH 6, rosiglitazone cholinate (an amino acid salt) achieves solubility of 11.7 mg/mL, which is more than 100-fold greater than rosiglitazone maleate (<0.1 mg/mL) [1]. At pH 9.0, cholinate achieves 20.0 mg/mL, lysinate 9.4 mg/mL, maleate 5.9 mg/mL, and phosphate only 2.4 mg/mL [1]. The sodium salt form is specifically noted to improve solubility and bioavailability compared to the free base .

Salt selection Formulation development Solubility enhancement Bioavailability

TRPC5 Activation: Rosiglitazone Sodium vs. Pioglitazone and Troglitazone

Rosiglitazone sodium is a strong stimulator of TRPC5 channels with an EC50 of approximately 30 μM, an activity that is independent of PPARγ agonism [1]. In direct comparative studies using HEK 293 cells overexpressing human TRP channels, troglitazone and pioglitazone completely lacked any effect on TRPC5, demonstrating that this modulatory activity is unique to rosiglitazone among the TZD class [1]. Additionally, rosiglitazone inhibits TRPM2 (IC50 ~22.5 μM) and TRPM3 (IC50 5–10 μM), with the TRPM3 inhibitory effect occurring in a biphasic manner (~20% inhibition at 0.1–1 μM, full inhibition at higher concentrations) [1].

TRP channels TRPC5 Calcium signaling Metabolic syndrome Off-target pharmacology

PPARγ Binding Affinity and Potency: Rosiglitazone Sodium as Reference Standard

Rosiglitazone sodium exhibits well-characterized PPARγ agonist activity with EC50 values of 30 nM for PPARγ1, 100 nM for PPARγ2, and 60 nM for PPARγ, and a Kd of approximately 40 nM for PPARγ . In comparative displacement assays, rosiglitazone shows an EC50 of 292 nM for PPARγ binding [1]. While head-to-head PPARγ potency comparisons with other TZDs are not available from the same assay system, rosiglitazone is widely employed as a reference PPARγ agonist in drug discovery and mechanism-of-action studies due to its extensively validated activity profile .

PPARγ Nuclear receptor Insulin sensitization Adipogenesis Reference standard

Absolute Oral Bioavailability: Rosiglitazone Sodium vs. Comparative PK Benchmarks

Rosiglitazone demonstrates exceptionally high absolute oral bioavailability of approximately 99% following oral tablet dosing and approximately 95% following oral solution dosing in human subjects [1]. The compound is rapidly absorbed, with a half-life of 3–4 hours and extensive plasma protein binding of approximately 99.8% [2]. Metabolism occurs primarily via hepatic CYP2C8-mediated pathways, with excretion split between renal (64%) and fecal (23%) routes [2]. For context, this 99% absolute bioavailability represents near-complete oral absorption, a PK property that is highly favorable for in vivo studies requiring predictable systemic exposure.

Pharmacokinetics Bioavailability Oral absorption Formulation development ADME

Differential Lipid Effects: Rosiglitazone vs. Pioglitazone in Head-to-Head Clinical Studies

In head-to-head randomized clinical trials comparing pioglitazone and rosiglitazone, the two TZDs produce divergent effects on serum triglycerides. Pioglitazone treatment resulted in a 12% decrease in triglycerides, whereas rosiglitazone treatment led to a 15% increase in triglycerides [1]. Both compounds produce similar antihyperglycemic efficacy, with HbA1c reductions of approximately 1–2% [2]. This differential lipid effect is attributed to pioglitazone's partial PPARα agonist activity in vitro, whereas rosiglitazone acts as a pure PPARγ agonist [3].

Lipid metabolism Triglycerides PPARγ Cardiometabolic Clinical pharmacology

Analytical Purity and Reference Standard Qualification: Rosiglitazone Sodium

Rosiglitazone sodium is available as an analytical reference standard with HPLC purity specifications of ≥98.0% (area% by HPLC) and ≥98.0% by neutralization titration, with a melting point range of 154.0–158.0°C [1]. LC-MS/MS methods have been developed and validated specifically for rosiglitazone sodium to characterize related substances, identifying a synthetic intermediate and a reaction byproduct as the principal impurities [2]. The compound is suitable for HPLC method development using C18 columns with acetonitrile-phosphate buffer mobile phase and detection at 237 nm .

Analytical chemistry HPLC Reference standard Quality control Method validation

Rosiglitazone Sodium (CAS 316371-83-2): Optimal Research and Industrial Application Scenarios Based on Differentiated Evidence


TRP Channel Pharmacology: TRPC5 Activation Studies

Rosiglitazone sodium is uniquely suited for investigating TRPC5 channel activation and its downstream signaling consequences. Unlike pioglitazone and troglitazone, which lack TRPC5 activity entirely, rosiglitazone sodium activates TRPC5 with an EC50 of ~30 μM in a PPARγ-independent manner [3]. This makes it the only TZD-class compound suitable for TRPC5-related calcium imaging, patch-clamp electrophysiology, or studies exploring the role of TRPC5 in glucose homeostasis and metabolic syndrome [3].

Formulation Development and Salt Selection Studies

The sodium salt form of rosiglitazone provides a distinct solubility advantage over the free base and maleate salt, making it suitable for formulation development studies requiring enhanced aqueous solubility [3]. Procurement of rosiglitazone sodium is indicated for comparative salt screening, dissolution profiling, and bioavailability enhancement research, with the understanding that amino acid salts such as cholinate may offer even greater solubility at specific pH ranges (>100-fold higher than maleate at pH 6) .

PPARγ Reference Standard for In Vitro and In Vivo Studies

With well-characterized PPARγ agonist activity (EC50 60 nM, Kd ~40 nM) and near-complete oral bioavailability (~99%), rosiglitazone sodium serves as an industry-standard positive control for PPARγ activation assays, adipocyte differentiation studies, and insulin sensitization research [3]. Its reproducible potency and extensively documented pharmacology support its use in drug discovery programs screening novel PPARγ modulators or evaluating off-target effects of candidate compounds.

Lipid Metabolism and Differential TZD Pharmacology Studies

For studies examining the differential effects of PPARγ agonists on lipid profiles, rosiglitazone sodium is the appropriate comparator to pioglitazone. Head-to-head clinical data demonstrate that rosiglitazone elevates triglycerides by 15%, whereas pioglitazone reduces triglycerides by 12% [3]. This differential effect provides a robust experimental model for investigating the mechanistic basis of PPARα/γ selectivity and its impact on lipoprotein metabolism .

Analytical Method Development and Reference Standard Qualification

Rosiglitazone sodium with defined HPLC purity (≥98.0% area) is suitable for analytical method development, method validation, and quality control applications supporting ANDA submissions and pharmaceutical release testing [3]. Validated LC-MS/MS methods exist for characterizing related substances in rosiglitazone sodium API, with identified impurities including a synthetic intermediate and a byproduct . Standard HPLC conditions employ C18 columns with acetonitrile-phosphate buffer mobile phase and detection at 237 nm [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rosiglitazone sodium

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.